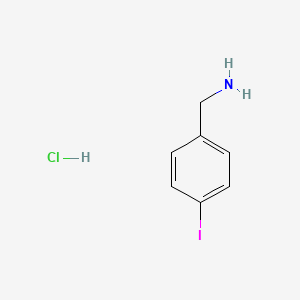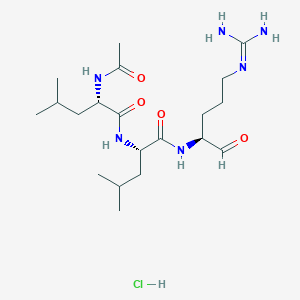
Hidrato de 3,4,5-trihidroxibenzaldehído
Descripción general
Descripción
3,4,5-Trihydroxybenzaldehyde hydrate is a chemical compound with the molecular formula C7H6O4·H2O. It is a derivative of benzaldehyde, featuring three hydroxyl groups attached to the benzene ring at the 3, 4, and 5 positions, along with an aldehyde group at the 1 position. This compound is known for its pale cream to brown crystalline appearance and is soluble in solvents like DMSO and methanol .
Aplicaciones Científicas De Investigación
3,4,5-Trihydroxybenzaldehyde hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
The primary target of 3,4,5-Trihydroxybenzaldehyde hydrate is matrix metalloproteinase 9 (MMP-9) . MMP-9 is an enzyme that plays a crucial role in the degradation of extracellular matrix components, which is important in physiological processes such as embryogenesis, tissue remodeling, and wound healing .
Mode of Action
3,4,5-Trihydroxybenzaldehyde hydrate interacts with its target, MMP-9, by inhibiting its gelatinolytic activity as well as its expression in TNF-α induced HASMC . This dual inhibitory effect on MMP-9 suggests that 3,4,5-Trihydroxybenzaldehyde hydrate can modulate the activity of MMP-9 and potentially influence the processes in which MMP-9 is involved .
Biochemical Pathways
Given its inhibitory effect on mmp-9, it can be inferred that it may affect pathways related to extracellular matrix degradation and remodeling .
Result of Action
The molecular and cellular effects of 3,4,5-Trihydroxybenzaldehyde hydrate’s action primarily involve the inhibition of MMP-9’s gelatinolytic activity and expression . This could potentially lead to changes in the degradation and remodeling of the extracellular matrix, impacting physiological processes where MMP-9 plays a role .
Action Environment
Like any other chemical compound, its action and stability could potentially be influenced by factors such as temperature, ph, and presence of other compounds .
Análisis Bioquímico
Biochemical Properties
3,4,5-Trihydroxybenzaldehyde hydrate plays a significant role in various biochemical reactions. It has been shown to interact with matrix metalloproteinase 9 (MMP-9), inhibiting its gelatinolytic activity and expression in TNF-α induced human aortic smooth muscle cells (HASMC) . This interaction suggests that 3,4,5-Trihydroxybenzaldehyde hydrate may have potential therapeutic applications in conditions where MMP-9 activity is dysregulated.
Cellular Effects
3,4,5-Trihydroxybenzaldehyde hydrate exhibits notable effects on different cell types and cellular processes. In HASMC, it inhibits the activity and expression of MMP-9, which is involved in the degradation of extracellular matrix components . This inhibition can influence cell signaling pathways, gene expression, and cellular metabolism, potentially leading to reduced inflammation and tissue remodeling.
Molecular Mechanism
The molecular mechanism of 3,4,5-Trihydroxybenzaldehyde hydrate involves its binding interactions with biomolecules such as MMP-9. By inhibiting MMP-9 activity, it prevents the breakdown of extracellular matrix proteins, thereby modulating cellular responses to inflammatory stimuli . This inhibition may occur through direct binding to the enzyme’s active site or by altering its expression levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4,5-Trihydroxybenzaldehyde hydrate can change over time. The compound is known to be air-sensitive and should be stored in a cool, dry place away from strong oxidizing agents . Its stability and degradation over time can impact its long-term effects on cellular function, which should be considered in both in vitro and in vivo studies.
Metabolic Pathways
3,4,5-Trihydroxybenzaldehyde hydrate is involved in metabolic pathways that include interactions with various enzymes and cofactors. Its role in inhibiting MMP-9 suggests that it may influence metabolic flux and metabolite levels associated with extracellular matrix remodeling and inflammation .
Transport and Distribution
Within cells and tissues, 3,4,5-Trihydroxybenzaldehyde hydrate is likely transported and distributed through interactions with specific transporters or binding proteins. These interactions can affect its localization and accumulation, influencing its overall activity and function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4,5-Trihydroxybenzaldehyde hydrate can be synthesized through various methods. One common approach involves the hydroxylation of benzaldehyde derivatives under controlled conditions. The reaction typically requires the use of strong oxidizing agents and catalysts to ensure the selective introduction of hydroxyl groups at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of 3,4,5-Trihydroxybenzaldehyde hydrate often involves large-scale hydroxylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient conversion of starting materials .
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trihydroxybenzaldehyde hydrate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.
Major Products Formed
Oxidation: 3,4,5-Trihydroxybenzoic acid.
Reduction: 3,4,5-Trihydroxybenzyl alcohol.
Substitution: Various ethers and esters depending on the substituents introduced.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4-Trihydroxybenzaldehyde
- 3,4-Dihydroxybenzaldehyde
- 2,4,6-Trihydroxybenzaldehyde
- 2,4,5-Trihydroxybenzaldehyde
Uniqueness
3,4,5-Trihydroxybenzaldehyde hydrate is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical properties and biological activities. Its ability to inhibit MMP-9 sets it apart from other similar compounds, making it a valuable molecule for research and industrial applications .
Propiedades
IUPAC Name |
3,4,5-trihydroxybenzaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4.H2O/c8-3-4-1-5(9)7(11)6(10)2-4;/h1-3,9-11H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEOMYNJYKADOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583473 | |
| Record name | 3,4,5-Trihydroxybenzaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207742-88-9 | |
| Record name | 3,4,5-Trihydroxybenzaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-Trihydroxybenzaldehyde hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2R)-1-tert-butyl-2-[(2R)-1-tert-butylphospholan-2-yl]phospholane](/img/structure/B1591364.png)







